6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole
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Overview
Description
6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a 3-fluorobenzyl group at the 1st position, and a methyl group at the 2nd position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as polyphosphoric acid or Lewis acids.
For instance, the synthesis may start with 4-bromo-2-nitroaniline, which undergoes reduction to form 4-bromo-o-phenylenediamine. This intermediate is then reacted with 3-fluorobenzyl chloride and acetic acid under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The benzimidazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a 6-amino derivative of the original compound.
Scientific Research Applications
6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Benzimidazole derivatives are explored for their use in organic electronics and as building blocks for functional materials.
Mechanism of Action
The mechanism of action of 6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The fluorobenzyl group can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole
- 6-chloro-2-phenethyl-1H-benzo[d]imidazole
Uniqueness
6-bromo-1-(3-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity compared to similar compounds.
Properties
IUPAC Name |
6-bromo-1-[(3-fluorophenyl)methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2/c1-10-18-14-6-5-12(16)8-15(14)19(10)9-11-3-2-4-13(17)7-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUCKCSQIVGUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC(=CC=C3)F)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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